trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

Description

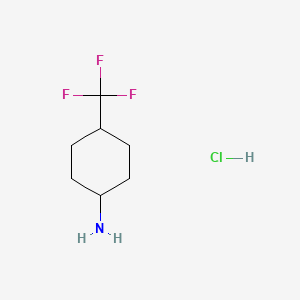

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1073266-01-9; molecular formula: C₇H₁₃ClF₃N) is a cyclohexylamine derivative featuring a trifluoromethyl (-CF₃) group in the trans configuration at the 4-position of the cyclohexane ring . This compound is structurally characterized by its rigid cyclohexane backbone, a polar amine group, and the electron-withdrawing -CF₃ substituent, which significantly influences its physicochemical properties, such as solubility, lipophilicity, and stability.

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJNSCILISPYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218943-32-8, 2089630-84-0 | |

| Record name | 4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, which undergoes a trifluoromethylation reaction.

Trifluoromethylation: Cyclohexanone is reacted with a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) to introduce the trifluoromethyl group.

Reduction: The resulting trifluoromethylated cyclohexanone is then reduced to trans-4-Trifluoromethyl-cyclohexanol using a reducing agent such as sodium borohydride (NaBH₄).

Amination: The alcohol is converted to the amine via an amination reaction, often using reagents like ammonia (NH₃) or an amine donor.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. Hydrogen peroxide () in acidic environments converts the primary amine to nitro compounds or nitrogen oxides, depending on reaction conditions.

| Reagent | Conditions | Product |

|---|---|---|

| 25–50°C, 4–6 hours | Trans-4-trifluoromethyl-nitrocyclohexane | |

| Alkaline aqueous, 70°C | Cyclohexanone derivatives |

The trifluoromethyl group stabilizes intermediate radicals, enhancing oxidation efficiency.

Nucleophilic Substitution

The amine acts as a nucleophile in reactions with electrophiles like acyl chlorides or alkyl halides. Thionyl chloride () facilitates chloride substitution:

| Reagent | Role | Product Application |

|---|---|---|

| Chlorinating agent | Chloroamine intermediates for APIs | |

| Acetyl chloride | Acylation agent | Acetylated derivatives for drug design |

Condensation Reactions

The amine forms Schiff bases with carbonyl compounds (e.g., benzaldehyde):

| Carbonyl Compound | Catalyst | Application |

|---|---|---|

| Benzaldehyde | Coordination chemistry ligands | |

| Ketones | None (microwave) | Polymer crosslinking agents |

Reduction Reactions

While primarily an amine, the compound can undergo further reduction under specific conditions. Sodium borohydride () selectively reduces imine intermediates to secondary amines:

Salt Formation and Acid-Base Reactions

The compound readily forms salts with acids. Reaction with hydrochloric acid stabilizes the amine as a hydrochloride salt, improving solubility :

| Acid | Product | Industrial Use |

|---|---|---|

| Hydrochloride salt | Pharmaceutical formulations | |

| Sulfate salt (less common) | Catalysis and material synthesis |

Mechanistic Insights

-

Trifluoromethyl Effects : The group exerts strong electron-withdrawing effects, polarizing the amine group and enhancing nucleophilicity in polar solvents.

-

Steric Considerations : The trans-configuration on the cyclohexane ring reduces steric hindrance, favoring reactions at the amine site.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its trifluoromethyl group enhances lipophilicity, allowing for improved interaction with biological membranes and proteins, which can lead to enhanced drug efficacy and bioavailability .

Preclinical Studies

The compound has been utilized in preclinical studies to evaluate its therapeutic potential against various diseases, including metabolic brain disorders and inflammatory conditions. Research indicates that it may modulate enzyme activity and receptor binding, making it a candidate for further pharmacological investigation .

Agrochemical Formulations

Development of Eco-Friendly Pesticides

In agrochemical research, this compound is employed in the formulation of pesticides that are less harmful to the environment compared to conventional chemicals. Its unique structure allows for the design of molecules that can effectively target pests while minimizing ecological impact .

Material Science

Enhancement of Polymer Properties

The compound is also incorporated into polymers and coatings to improve their thermal stability and chemical resistance. This application is particularly valuable in industries where durable materials are required. The incorporation of trifluoromethyl groups can impart unique properties such as low surface energy, making materials more resistant to dirt and stains .

Analytical Chemistry

Reference Standard in Analytical Methods

In analytical chemistry, this compound is used as a reference standard for the quantification of related compounds. Its distinct chemical properties allow researchers to develop accurate analytical methods for measuring concentrations in complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between trans-4-Trifluoromethyl-cyclohexylamine hydrochloride and analogous cyclohexylamine derivatives:

Key Observations:

Substituent Effects :

- The -CF₃ group in trans-4-Trifluoromethyl-cyclohexylamine HCl increases polarity compared to the -CH₃ group in trans-4-Methylcyclohexylamine HCl, reducing lipophilicity (LogP difference: ~0.3) but enhancing water solubility .

- The cis isomer of 4-(trifluoromethyl)cyclohexylamine exhibits lower solubility and stability than the trans isomer due to steric and electronic effects .

Pharmacological Utility :

- trans-4-Trifluoromethyl-cyclohexylamine HCl is preferred over its methyl analog in drug discovery for its metabolic stability (resistance to cytochrome P450 oxidation via -CF₃) .

- In contrast, 2-(3,4-Dihydroxyphenyl)ethylamine HCl (dopamine precursor) is highly hydrophilic and unsuitable for blood-brain barrier penetration without structural modification .

trans-4-Methylcyclohexylamine HCl is less hazardous, with established safety profiles in industrial applications .

Biological Activity

Trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a compound of significant interest due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity, allowing for effective interaction with biological membranes and proteins, which can influence various biochemical pathways. This article explores the biological activity of this compound, including its mechanism of action, applications in pharmacology, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interactions with hydrophobic pockets in proteins.

- Hydrogen Bonding : The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

- Receptor Binding : This compound has been investigated for its potential to modulate neurotransmitter activity, particularly in the context of neurological disorders .

Applications in Pharmacology

This compound has shown promise in various domains:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a valuable candidate for drug development .

- Research Tool : The compound is utilized as a biochemical probe in studies aimed at understanding receptor-ligand interactions and enzyme modulation.

Case Studies

- Dopamine Receptor Modulation : Research has demonstrated that analogues of this compound exhibit varying affinities for dopamine receptors (D2R and D3R). These studies suggest that modifications to the cyclohexyl structure can enhance selectivity and efficacy against specific receptor subtypes .

- Anti-Cancer Activity : In vitro studies have indicated that derivatives of this compound may exhibit anti-cancer properties by affecting cell proliferation and apoptosis pathways. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, suggesting potential therapeutic applications .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Trans-4-Trifluoromethyl-cyclohexylamine HCl | Trifluoromethyl group, amine functionality | Modulates neurotransmitter activity; potential anti-cancer |

| Trans-4-Methylcyclohexylamine hydrochloride | Lacks trifluoromethyl group | Different receptor binding profile; lower lipophilicity |

| Trans-4-(Trifluoromethyl)cyclohexanamine | Trifluoromethyl group positioned differently | May exhibit different reactivity patterns |

The unique presence of the trifluoromethyl group in this compound enhances its stability and biological interactions compared to these similar compounds, making it distinct in both chemical and pharmacological contexts.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing trans-4-Trifluoromethyl-cyclohexylamine hydrochloride?

- Methodological Answer : Synthesis typically involves cyclohexane ring functionalization followed by trifluoromethylation. A common approach is to use a diamine intermediate (e.g., tetrachloromonospirophosphazene) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through column chromatography . For trifluoromethylation, consider fluorinating agents like SF₄ or Ruppert-Prakash reagents under inert conditions.

Q. How can the stereochemical purity of the trans isomer be validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze coupling constants (e.g., J values for axial/equatorial protons). X-ray crystallography (as referenced in supplementary data for related compounds) provides definitive structural confirmation . Chiral HPLC with a polysaccharide-based column can resolve enantiomeric impurities if present.

Q. What are the critical solubility and stability parameters for this compound in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility. Conduct pH-dependent stability studies (pH 1–10) at 25°C and 40°C using UV-Vis spectroscopy. For long-term storage, lyophilization under argon is recommended. Stability in DMSO (common stock solvent) should be verified via NMR over 72 hours .

Advanced Research Questions

Q. How can mechanistic insights into trifluoromethyl group reactivity be applied to derivatize this compound?

- Methodological Answer : Utilize density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethyl group may direct substitutions to the para position. Experimental validation can involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution with monitoring via LC-MS .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from purification methods or solvent selection. Compare yields using THF vs. dichloromethane (DCM) as solvents, and assess the impact of gradient elution in column chromatography. Statistical design of experiments (DoE) can optimize parameters like temperature, reaction time, and stoichiometry .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using Protein Data Bank (PDB) structures. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the trifluoromethyl-cyclohexyl moiety. Validate predictions via surface plasmon resonance (SPR) binding assays .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer : Pilot-scale reactions require strict control of mixing efficiency and temperature gradients. Use inline FTIR or Raman spectroscopy for real-time monitoring. For chiral retention, avoid protic solvents that may induce racemization. Consider continuous flow reactors to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.